(1R)-1-(thiophen-2-yl)ethan-1-amine

Chiral Purity Quality Control Stereochemical Integrity

(1R)-1-(Thiophen-2-yl)ethan-1-amine is a chiral primary amine featuring a thiophene heterocycle, defined by its single stereocenter with (R)-absolute configuration. It is a fundamental building block in medicinal chemistry and asymmetric catalysis, where its enantiopure form dictates stereochemical outcomes in downstream syntheses.

Molecular Formula C6H9NS
Molecular Weight 127.21 g/mol
CAS No. 22038-88-6
Cat. No. B1268725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-(thiophen-2-yl)ethan-1-amine
CAS22038-88-6
Molecular FormulaC6H9NS
Molecular Weight127.21 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)N
InChIInChI=1S/C6H9NS/c1-5(7)6-3-2-4-8-6/h2-5H,7H2,1H3/t5-/m1/s1
InChIKeyLYJBVRVJQXVVPI-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R)-1-(Thiophen-2-yl)ethan-1-amine (CAS 22038-88-6): Procurement-Grade Chiral Amine for Enantioselective Synthesis


(1R)-1-(Thiophen-2-yl)ethan-1-amine is a chiral primary amine featuring a thiophene heterocycle, defined by its single stereocenter with (R)-absolute configuration [1]. It is a fundamental building block in medicinal chemistry and asymmetric catalysis, where its enantiopure form dictates stereochemical outcomes in downstream syntheses . The compound is commercially available as a research chemical with a standard purity specification of ≥95% .

(1R)-1-(Thiophen-2-yl)ethan-1-amine: Why the (R)-Enantiomer is Not Interchangeable with Its (S)-Counterpart or Racemate


Substituting (1R)-1-(thiophen-2-yl)ethan-1-amine with its (1S)-enantiomer (CAS 27948-34-1) or the racemic mixture (CAS 6309-16-6) is scientifically invalid for applications requiring stereochemical control. Chiral amines act as stereodirecting groups or ligands, and the opposite enantiomer can invert or abolish the desired enantioselectivity in asymmetric catalysis . Similarly, using a racemate introduces 50% of an inactive or even antagonistic stereoisomer, which can confound biological assays and reduce the optical purity of final products [1]. The specific (R)-configuration is a prerequisite for achieving the high enantiomeric excesses reported in thiophene-based ligand systems .

(1R)-1-(Thiophen-2-yl)ethan-1-amine: Quantitative Differentiation Evidence vs. Comparators


Enantiomeric Purity Standardization: (1R)-1-(Thiophen-2-yl)ethan-1-amine vs. Commercial Racemate

The procurement of (1R)-1-(thiophen-2-yl)ethan-1-amine is differentiated by its defined stereochemical purity. Leading vendors specify the product at a minimum purity of ≥95%, with the option for batch-specific analytical data (NMR, HPLC, GC) to verify both chemical and enantiomeric purity . In contrast, the racemic mixture (1-(thiophen-2-yl)ethan-1-amine, CAS 6309-16-6) is a 50:50 mixture of (R) and (S) enantiomers, lacking any stereochemical control [1].

Chiral Purity Quality Control Stereochemical Integrity

Configurational Specificity in Asymmetric Catalysis: (R)-Thiophene Amine Core vs. (S)-Enantiomer

While direct comparative data for (1R)-1-(thiophen-2-yl)ethan-1-amine is limited, class-level evidence from structurally analogous thiophene-based chiral ligands demonstrates that the (R)- and (S)-enantiomers provide opposite enantioselectivity in asymmetric reactions [1]. For instance, chiral norephedrine-derived β-amino alcohols with a thiophene moiety, synthesized from (R)- or (S)-norephedrine, have been shown to yield opposite enantiomers of the product with high enantiomeric excesses (up to 99% ee) . This establishes that the (R)-configuration of the target compound is not a trivial attribute but a determinant of stereochemical outcome.

Asymmetric Catalysis Chiral Ligands Enantioselectivity

Physicochemical Differentiation: Computed Lipophilicity of (1R)-1-(Thiophen-2-yl)ethan-1-amine vs. (1S)-Enantiomer

The computed physicochemical properties of (1R)-1-(thiophen-2-yl)ethan-1-amine are identical to those of its (1S)-enantiomer, a defining characteristic of enantiomers in an achiral environment. The consensus Log Po/w (an average of five predictive models) is calculated to be 1.45 . This value differentiates the compound from non-thiophene chiral amines and influences its behavior in partition-based assays and chromatographic separations, but it does not provide a point of differentiation between the (R) and (S) forms in an achiral context.

Lipophilicity ADME Properties Computed Descriptors

(1R)-1-(Thiophen-2-yl)ethan-1-amine: High-Value Application Scenarios Derived from Differentiating Evidence


Synthesis of (R)-Configured Chiral Ligands for Asymmetric Catalysis

Procurement of (1R)-1-(thiophen-2-yl)ethan-1-amine is essential when synthesizing chiral ligands designed to induce (R)-selectivity in catalytic asymmetric reactions. The (1S)-enantiomer would produce ligands with opposite stereodirecting properties, leading to the (S)-configured product . This application leverages the defined (R)-configuration and the compound's role as a chiral amine building block.

Enantioselective Synthesis of Active Pharmaceutical Ingredients (APIs)

In medicinal chemistry, this compound serves as a stereochemically defined intermediate for constructing chiral drug candidates. The use of the pure (R)-enantiomer avoids the 50% material loss and additional purification steps associated with racemic starting materials . The ≥95% purity specification supports reliable incorporation into complex synthetic pathways.

Development of Chiral Stationary Phases (CSPs) for HPLC

The single enantiomer of this thiophene-containing amine can be immobilized to create a chiral stationary phase for analytical or preparative HPLC. The (R)-enantiomer provides a specific chiral recognition environment, and its differentiation from the (S)-enantiomer is critical for achieving enantiomeric separations . The compound's computed LogP (1.45) also informs solvent system optimization .

Building Block for Enantiopure Organocatalysts

As a primary amine, (1R)-1-(thiophen-2-yl)ethan-1-amine is a valuable precursor for organocatalysts operating via enamine or iminium ion mechanisms. The (R)-configuration directly dictates the facial selectivity of the catalytic intermediate, which is a prerequisite for achieving high enantioselectivity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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